![molecular formula C28H29N3O6 B2972684 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 899900-56-2](/img/no-structure.png)
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
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Description
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O6 and its molecular weight is 503.555. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A novel series of quinazolinone analogues, including those with trimethoxyphenyl moieties, demonstrated broad-spectrum antitumor activity against various cancer cell lines, including CNS, renal, breast, and leukemia cell lines. These compounds showed significant potency, in some cases outperforming the positive control, 5-fluorouracil, indicating their potential as anticancer agents. Molecular docking studies further supported their mechanism of action, suggesting inhibition of key kinases involved in tumor growth (Ibrahim A. Al-Suwaidan et al., 2016) source.
Antimicrobial and Anticancer Activities
Quinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for both antimicrobial and anticancer activities. These compounds displayed significant activity against various microbes and showed promising anticancer activity, particularly against specific cancer cell lines. Molecular docking studies were used to predict the compounds' interactions with biological targets, providing insight into their potential mechanisms of action (S. Mehta et al., 2019) source.
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro. This compound reduced viral load and increased survival rates in mice infected with Japanese encephalitis virus, suggesting its potential for treating viral encephalitis (Joydeep Ghosh et al., 2008) source.
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides were synthesized and evaluated for their analgesic and anti-inflammatory activities. One compound, in particular, showed potent activity in these areas, with a lower ulcerogenic potential compared to aspirin, indicating its potential as a safer analgesic and anti-inflammatory agent (V. Alagarsamy et al., 2015) source.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate to form 2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-4-one. This intermediate is then reacted with phthalic anhydride to form 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide, which is then reacted with 4-isopropylaniline to form the final product, 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide.", "Starting Materials": [ "3,4,5-trimethoxyaniline", "ethyl acetoacetate", "phthalic anhydride", "4-isopropylaniline" ], "Reaction": [ "Step 1: Condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-4-one.", "Step 2: Reaction of 2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-4-one with phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide.", "Step 3: Reaction of 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide with 4-isopropylaniline in the presence of a base such as potassium carbonate to form the final product, 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide." ] } | |
CAS RN |
899900-56-2 |
Product Name |
2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide |
Molecular Formula |
C28H29N3O6 |
Molecular Weight |
503.555 |
IUPAC Name |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O6/c1-17(2)18-10-12-19(13-11-18)29-25(32)16-30-22-9-7-6-8-21(22)27(33)31(28(30)34)20-14-23(35-3)26(37-5)24(15-20)36-4/h6-15,17H,16H2,1-5H3,(H,29,32) |
InChI Key |
XZTKXPPHNMEJNR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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